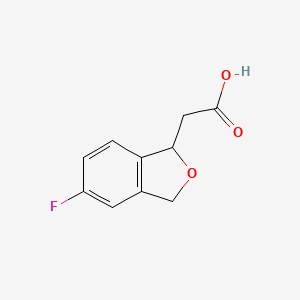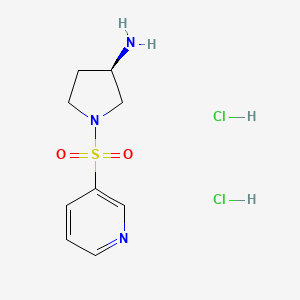
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one, or 6-methylpurine ribonucleoside (6-MPR), is a purine nucleoside found in a variety of biological systems. It is synthesized from adenine and ribose, and is a component of both DNA and RNA. 6-MPR has a wide range of applications in biochemistry and molecular biology, and is a key component of many laboratory experiments.
Aplicaciones Científicas De Investigación
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one is widely used in scientific research, particularly in the study of nucleic acids. It has been used to study the structure and function of nucleic acids, as well as to study the mechanisms of DNA replication and transcription. 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one has also been used to study the structure and function of proteins and enzymes involved in DNA metabolism.
Mecanismo De Acción
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one acts as a substrate for the enzyme ribonucleotide reductase, which catalyzes the reduction of ribonucleotides to deoxyribonucleotides. This process is essential for DNA replication and transcription. 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one also acts as an inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine triphosphate, a key component of DNA.
Biochemical and Physiological Effects
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to inhibit the replication of certain viruses. It has also been shown to increase the activity of certain enzymes involved in DNA metabolism, and to reduce the levels of certain toxins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. It is also stable under a variety of conditions, making it suitable for use in long-term experiments. However, 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one is also highly toxic, and should be handled with caution.
Direcciones Futuras
Future research on 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one could focus on its potential use as a therapeutic drug. It could also be used to study the mechanisms of DNA replication and transcription, as well as to study the structure and function of proteins and enzymes involved in DNA metabolism. Additionally, further research could be done to explore the potential of 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one as an inhibitor of cancer cell growth and replication of certain viruses. Finally, further research could be done to explore the potential of 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one as a detoxifying agent.
Métodos De Síntesis
1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one is synthesized from adenine and ribose in a two-step process. In the first step, adenine is reacted with ribose in a condensation reaction to form adenine riboside. In the second step, adenine riboside is reacted with methylpentan-3-one in a reaction catalyzed by a base to form 1-(6-imino-6,9-dihydro-3H-purin-9-yl)-4-methylpentan-3-one.
Propiedades
IUPAC Name |
1-(6-aminopurin-9-yl)-4-methylpentan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-7(2)8(17)3-4-16-6-15-9-10(12)13-5-14-11(9)16/h5-7H,3-4H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWSXLREEWBMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCN1C=NC2=C(N=CN=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)




![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)

![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)

